molecular formula C30H39N3O8S2 B12803986 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid CAS No. 93762-37-9

5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid

Cat. No.: B12803986
CAS No.: 93762-37-9
M. Wt: 633.8 g/mol
InChI Key: AAKZHIRXVGWBRY-UHFFFAOYSA-N
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Description

Historical Context of Azo Dyes in Industrial Chemistry

The development of synthetic azo dyes marks a transformative era in industrial chemistry, beginning with William Henry Perkin’s 1856 synthesis of Mauveine from aniline. Prior to this breakthrough, natural dyes derived from plants (e.g., indigo) and animals (e.g., Tyrian purple snails) dominated textile coloration, offering limited color variety and scalability. The advent of diazonium coupling reactions in the late 19th century enabled the systematic synthesis of azo dyes, characterized by their -N=N- chromophoric groups. Early azo dyes, such as phenyl azo-β-naphthol, demonstrated the versatility of aromatic amines and phenols in generating vibrant hues. By the 20th century, over 50% of commercial dyes belonged to the azo class, driven by their cost-effectiveness, colorfastness, and structural adaptability. The integration of sulphonic acid groups into azo frameworks further revolutionized dye solubility and fiber affinity, paving the way for compounds like 5-(acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid.

Structural Significance of Naphthalene-Based Azo Derivatives

Naphthalene-based azo dyes derive their stability and chromatic intensity from extended π-conjugation systems. The compound features a naphthalene backbone substituted with critical functional groups:

  • Azo linkage (-N=N-) : Bridges the 4-dodecylphenyl and naphthalene moieties, enabling electron delocalization across aromatic rings.
  • Sulphonyl groups (-SO₃H) : Positioned at the 2 and 7 positions of the naphthalene ring, these enhance water solubility and electrostatic interactions with polar substrates.
  • Acetylamino group (-NHCOCH₃) : Introduces steric bulk and hydrogen-bonding capacity, influencing dye aggregation and lightfastness.
  • 4-Dodecylphenyl chain : A hydrophobic alkyl tail that promotes compatibility with synthetic fibers like polyester.

Table 1: Key Structural Features and Their Functional Roles

Structural Component Role in Dye Performance
Naphthalene core Enhances thermal stability and conjugation
Sulphonic acid groups Improves aqueous solubility
Azo linkage Serves as primary chromophore
Dodecylphenyl chain Facilitates dispersion in nonpolar media

This intricate architecture enables the compound to exhibit strong bathochromic shifts, with absorption maxima typically in the visible range (388–498 nm).

Role of Sulphonated Azo Compounds in Modern Colorant Technology

Sulphonated azo dyes dominate textile and industrial applications due to their superior solubility and substrate adherence. For 5-(acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, the sulphonic acid groups ionize in aqueous media, forming negatively charged species that electrostatically bind to cationic sites on fibers. This mechanism is particularly effective in dyeing polyester, where the dodecylphenyl chain enhances diffusion into hydrophobic polymer matrices.

Modern synthesis routes for such compounds involve:

  • Diazotization : Treatment of 1-aminonaphthalene derivatives with nitrosylsulfuric acid to generate diazonium salts.
  • Coupling : Reaction of diazonium salts with N,N-dialkyl aryl amines or phenolic compounds under acidic conditions.
  • Sulphonation : Introduction of sulphonyl groups via sulfuric acid treatment, often during intermediate stages.

Industrial Applications

  • Textile dyeing : High wash-fastness on polyester and nylon fabrics.
  • Functional materials : Potential antioxidant activity due to phenolic -OH groups, though this remains exploratory.
  • Advanced coatings : Utilized in photostable paints and inks.

The compound’s synthesis and application exemplify the synergy between molecular design and industrial demand, underscoring its relevance in contemporary colorant science.

This analysis synthesizes historical, structural, and technological perspectives to contextualize 5-(acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid within the broader landscape of azo dye chemistry. Subsequent sections will delve into spectroscopic characterization, synthetic optimization, and emerging applications.

Properties

CAS No.

93762-37-9

Molecular Formula

C30H39N3O8S2

Molecular Weight

633.8 g/mol

IUPAC Name

5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C30H39N3O8S2/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41)

InChI Key

AAKZHIRXVGWBRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid typically involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process begins with the diazotization of 4-dodecylaniline, followed by coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The final step involves acetylation to introduce the acetylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Reaction Mechanism:

  • Diazotization :

    • A primary aromatic amine (4-dodecylaniline) reacts with nitrous acid (HNO₂) under acidic conditions (HCl) to form a diazonium salt.

    • Key Conditions : Temperature maintained at 0–5°C to stabilize the diazonium intermediate .

  • Coupling :
    The diazonium salt reacts with the coupling component, 5-acetylamino-4-hydroxy-naphthalene-2,7-disulfonic acid , under alkaline conditions (pH 8–10) .

    • Electrophilic substitution occurs at the activated position (C-3) of the naphthalene ring due to the hydroxyl and acetylamino groups directing the azo bond formation.

Reaction Step Reagents/Conditions Product
Diazotization4-Dodecylaniline, NaNO₂, HCl, 0–5°C4-Dodecylphenyldiazonium chloride
CouplingNaphthalene disulfonate, pH 8–10, 10°CTarget compound (azo-linked disulfonate salt)

Reduction of the Azo Group

The azo bond (-N=N-) is highly susceptible to reductive cleavage, producing aromatic amines :

  • Reducing Agents : Sodium dithionite (Na₂S₂O₄), zinc/acetic acid, or catalytic hydrogenation.

  • Products :

    • 5-Acetylamino-4-hydroxynaphthalene-2,7-disulfonic acid (coupling component).

    • 4-Dodecylaniline (diazo component).

Implications :

  • Environmental and toxicological concerns arise due to potential release of carcinogenic aromatic amines .

Sulfonic Acid Groups

  • Deprotonation : Forms disulfonate salts in basic media (e.g., with NaOH), enhancing water solubility .

  • Protonation : Minimal impact in acidic conditions due to strong acidity (pKa ~1–2) .

Hydroxyl and Acetylamino Groups

  • Hydroxyl Group :

    • Acidic proton (pKa ~9–10): Deprotonates in alkaline solutions, forming a phenoxide ion.

    • Chelation : May coordinate with metal ions under specific conditions .

  • Acetylamino Group :

    • Hydrolysis : Cleaved in strongly acidic (HCl, 100°C) or alkaline (NaOH, reflux) conditions to yield a free amine .

Photochemical and Thermal Degradation

  • Photolysis : Exposure to UV light induces azo bond cleavage via radical intermediates, generating nitroso compounds and amines .

  • Thermal Stability :

    • Decomposes above 250°C, releasing SO₃ (from sulfonic acid groups) and CO₂ (from acetyl groups) .

Interaction with Oxidizing Agents

  • Oxidation of Azo Bond :

    • Reacts with H₂O₂ or KMnO₄ to form nitro derivatives or quinone structures, depending on conditions .

  • Sulfonic Acid Stability : Resists oxidation due to electron-withdrawing effects .

Environmental and Biological Fate

  • Biodegradation :

    • Microbial reductases cleave the azo bond in anaerobic environments, producing aromatic amines .

  • Adsorption :

    • The dodecyl chain promotes adsorption onto organic matrices (e.g., soil), reducing mobility but increasing persistence .

Scientific Research Applications

Textile Industry

Acid Red 138 is primarily used as a dye in the textile industry due to its vibrant color and stability. It is applied to various fabrics, including wool, silk, and nylon, where it provides excellent dyeing properties. The compound's solubility in water makes it suitable for both exhaust and continuous dyeing processes.

Food Industry

This compound is also utilized as a food coloring agent under specific regulations. It imparts color to various food products, enhancing their visual appeal. However, its use is regulated due to potential health concerns associated with azo dyes.

Anticancer Activity

Recent studies have investigated the potential anticancer properties of Acid Red 138 derivatives. For instance, research indicates that modifications to the naphthalene structure can enhance its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .

Enzyme Inhibition Studies

Acid Red 138 has been explored for its ability to inhibit specific enzymes linked to disease pathways. Studies have shown that sulfonamide derivatives of this compound exhibit significant inhibitory activity against α-glucosidase and acetylcholinesterase, making them potential candidates for treating diabetes and Alzheimer's disease .

Water Quality Monitoring

Due to its chemical structure, Acid Red 138 is used as a model compound in environmental studies to assess the degradation of azo dyes in wastewater treatment processes. Its presence in effluents can be indicative of industrial discharge practices and necessitates monitoring for environmental compliance.

Photodegradation Studies

Research has focused on the photodegradation of Acid Red 138 under UV light exposure. This process is crucial for understanding how azo dyes can be broken down in natural water bodies, contributing to the development of effective wastewater treatment methods .

Case Studies

Study FocusFindings
Anticancer ActivityDerivatives of Acid Red 138 showed significant cytotoxicity against MCF-7 cells, indicating potential for further drug development .
Enzyme InhibitionThe compound was found to inhibit α-glucosidase effectively, suggesting applications in diabetes management .
Environmental DegradationPhotodegradation studies revealed that Acid Red 138 can be effectively broken down using UV light, highlighting its environmental impact .

Mechanism of Action

The mechanism of action of 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. The azo group can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Properties :

  • Hydrophobicity: The dodecyl chain enhances affinity for non-polar substrates.
  • Solubility : Water-soluble due to sulfonic acid groups, but the dodecyl chain reduces solubility compared to shorter-chain analogues.
  • Applications : Used as an acid dye in textiles, leveraging its anionic charge for binding to protein fibers like wool and silk .

Comparison with Structurally Similar Compounds

Acid Red 1

  • IUPAC Name: 5-(Acetylamino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid .
  • Key Differences :
    • Substituent : Phenyl azo group instead of 4-dodecylphenyl.
    • Hydrophobicity : Lacks the dodecyl chain, making it more water-soluble but less effective for hydrophobic materials.
    • Molecular Weight : ~15,000 g/mol (exact value varies by salt form), significantly higher than Acid Red 138 .
  • Applications : Common in dyeing processes requiring high solubility and bright hues .

Disodium 5-(Acetylamino)-3-[(dimethylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonate

  • Structure : Similar to Acid Red 138 but with a dimethylphenyl azo group .
  • Key Differences :
    • Alkyl Chain : Shorter methyl groups reduce hydrophobicity compared to the dodecyl chain.
    • Applications : Intermediate solubility makes it suitable for mixed-fiber textiles .

5-(Benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic Acid

  • CAS : 93941-60-7 .
  • Key Differences: Substituent: Benzoylamino and tert-butylphenoxy groups enhance steric hindrance and thermal stability. Molecular Weight: 675.73 g/mol (similar to Acid Red 138) but with altered reactivity due to bulky substituents .
  • Applications : Likely used in high-temperature dyeing processes .

Acid Violet 7

  • Structure : Features a 4-acetamidophenyl azo group instead of dodecylphenyl .
  • Key Differences :
    • Polarity : Increased polarity due to acetamido groups, improving solubility in polar solvents.
    • Color Profile : Violet hue (vs. red in Acid Red 138), influenced by electronic transitions .

Comparative Analysis Table

Compound Name Key Substituent Molecular Weight (g/mol) Hydrophobicity Primary Applications
Acid Red 138 4-Dodecylphenyl azo 675.73 High Wool, silk dyeing
Acid Red 1 Phenyl azo ~15,000 Low General textile dyeing
Dimethylphenyl variant Dimethylphenyl azo ~650 (estimated) Moderate Mixed-fiber textiles
5-(Benzoylamino)...tert-butyl tert-Butylphenoxy, benzoylamino 675.73 Moderate High-temperature dyeing
Acid Violet 7 4-Acetamidophenyl azo ~624 (estimated) Low Specialty violet dyes

Research Findings and Functional Insights

  • Solubility vs. Affinity : Compounds with sulfonic acid groups (e.g., Acid Red 138, Acid Red 1) exhibit high water solubility, but hydrophobic chains (e.g., dodecyl) balance this for targeted substrate adhesion .
  • Synthetic Pathways : Most analogues are synthesized via diazo coupling reactions. For example, Acid Red 138 derives from N-Acetyl H acid, a common intermediate for sulfonated azo dyes .

Biological Activity

5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is a synthetic organic compound with significant biological activity. This compound, often referred to by its chemical structure, is notable for its potential applications in various fields including pharmaceuticals, dyes, and materials science. Understanding its biological activity is crucial for harnessing its properties in these applications.

  • Molecular Formula: C₃₀H₃₉N₃O₈S₂
  • Molecular Weight: 633.77596 g/mol
  • CAS Number: 93762-37-0
  • EINECS Number: 297-750-6

Biological Activity

The biological activity of 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that azo compounds, including this one, exhibit antimicrobial activity against various pathogens. A study demonstrated that derivatives of naphthalene sulfonic acids possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

2. Antioxidant Activity

The compound has shown potential as an antioxidant. A study highlighted that naphthalene derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Cytotoxic Effects

In vitro studies have revealed that this compound exhibits cytotoxic effects on cancer cell lines. The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, research involving human breast cancer cell lines indicated that treatment with the compound led to significant reductions in cell viability .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several azo compounds, including 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid 32 Both

Case Study 2: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, the compound was found to induce apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

Concentration (µM)% Cell Viability% Apoptotic Cells
01005
258515
506030
100 30 70

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid?

  • Methodological Answer : The compound can be synthesized via diazotization and coupling reactions. A typical protocol involves refluxing precursors (e.g., 4-dodecylaniline) with sodium nitrite in acidic media to generate the diazonium salt, followed by coupling with the naphthalene backbone. Solvent choice (e.g., DMF-acetic acid mixtures) and temperature control (reflux at 80–100°C) are critical to minimize by-products . Purification via recrystallization or column chromatography is recommended to isolate the sulfonic acid derivatives effectively .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR spectroscopy (¹H/¹³C) confirms the azo linkage and substitution patterns, particularly the dodecyl chain integration .
  • UV-Vis spectroscopy identifies λmax (~400–600 nm) to assess electronic transitions from the azo chromophore .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., C30H39N3O8S2, MW ~665.8 g/mol) and fragmentation patterns .
  • FT-IR detects functional groups (e.g., -SO3H at ~1030 cm⁻¹, -OH at ~3400 cm⁻¹) .

Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by:

  • pH variation (2–12) using buffer solutions, monitoring degradation via HPLC or UV-Vis.
  • Thermal stress (40–80°C) over 1–4 weeks, with periodic sampling.
  • Light sensitivity assessment under UV/visible light to detect photoisomerization of the azo group .

Advanced Research Questions

Q. How does the dodecyl chain influence the compound’s solubility, aggregation, and interfacial behavior?

  • Methodological Answer : The hydrophobic dodecyl chain enhances self-assembly in aqueous media, forming micelles or Langmuir-Blodgett films. Use dynamic light scattering (DLS) to measure aggregation size and surface tension measurements to study interfacial activity. Compare with shorter-chain analogs to isolate chain-length effects .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or UV-Vis absorbance) be resolved?

  • Methodological Answer : Contradictions often arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) to clarify coupling patterns and assign peaks accurately.
  • pH-dependent UV-Vis studies to identify protonation states affecting λmax.
  • HPLC-MS to detect trace impurities (e.g., unreacted precursors or sulfonation by-products) .

Q. What experimental frameworks are suitable for applying this compound in optical sensing or bioimaging?

  • Methodological Answer : Leverage its azo-based photoresponsiveness:

  • Fluorescence quenching assays : Functionalize the sulfonic acid groups to bind metal ions (e.g., Cu²⁺), monitoring emission changes.
  • Cell staining protocols : Test cytotoxicity (via MTT assay) and optimize staining conditions (pH, concentration) for histochemical applications .
  • Theoretical modeling : Use DFT calculations to predict electronic transitions and compare with experimental spectra .

Methodological Notes

  • Synthesis Optimization : Adjust reaction stoichiometry (e.g., molar ratios of diazonium salt to naphthalene derivative) to improve yield .
  • Data Interpretation : Cross-reference spectral libraries (e.g., PubChem, NIST) for azo compounds to validate assignments .
  • Safety Protocols : Follow SDS guidelines for handling sulfonic acids (e.g., PPE, neutralization of spills) due to their corrosive nature .

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